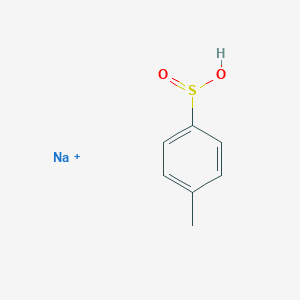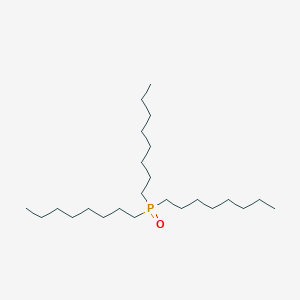
Trioctylphosphine oxide
Vue d'ensemble
Description
Trioctylphosphine oxide (TOPO) is an organophosphorus compound with the formula OP(C8H17)3 . It is frequently referred to as TOPO and is used as an extraction or stabilizing agent . It is an air-stable white solid at room temperature .
Synthesis Analysis
TOPO is usually prepared by oxidation of trioctylphosphine, which in turn is produced by alkylation of phosphorus trichloride . It has been used in the solvent extraction of metals, especially uranium . In a study, it was used for the reactive extraction of gallic acid .Molecular Structure Analysis
The molecular formula of TOPO is C24H51OP . The InChI representation isInChI=1S/C24H51OP/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 . Chemical Reactions Analysis
Trioctylphosphine reacts with oxygen to form trioctylphosphine oxide . It has been used in the reactive extraction of U(VI) from aqueous solutions .Physical And Chemical Properties Analysis
TOPO is a white, opaque solid with a melting point of 50 to 54 °C and a boiling point of 411.2 °C at 760 mmHg . Its molar mass is 386.645 g·mol−1 .Applications De Recherche Scientifique
Solvent Extraction of Metals
- Application Summary : TOPO is used as a solvent in the extraction of metals, especially uranium, zirconium, and hafnium . It’s also used as an auxiliary reagent in the solvent extraction of metals .
- Methods of Application : TOPO is traditionally used as a solute in kerosene . Its high lipophilicity and high polarity, which results from the dipolar phosphorus-oxygen bond, allows this compound to bind to metal ions .
- Results or Outcomes : The extraction efficiency of TOPO is limited by its solubility in the organic diluents .
Quantum Dots Production
- Application Summary : In the research laboratory, both trioctylphosphine and TOPO are frequently useful as a capping ligand for the production of quantum dots such as those consisting of CdSe .
- Methods of Application : TOPO serves as a solvent for the synthesis and solubilizes the growing nanoparticles . TOPO-coated quantum dots are typically soluble in chloroform, toluene, and (to a lesser extent) hexane .
- Results or Outcomes : The use of TOPO in the production of quantum dots has been successful, but specific quantitative data or statistical analyses are not provided in the available resources .
Extraction of Hydrogen Bonding Organic Compounds
- Application Summary : TOPO is used to extract hydrogen bonding organic compounds .
- Results or Outcomes : The extraction of hydrogen bonding organic compounds using TOPO has been successful, but specific quantitative data or statistical analyses are not provided in the available resources .
Separation of Valuable Solutes
- Application Summary : TOPO is a hydrophobic extracting agent used in a number of commercially important separations of valuable solutes from aqueous streams . Examples range from lanthanides, through gallium, to carboxylic acids .
- Methods of Application : TOPO is traditionally used as a solute in kerosene . Its extraction efficiency is limited by its solubility in the organic diluents .
- Results or Outcomes : Some TOPO:Hydrogen Bond Donors (HBD) mixtures yielded hydrophobic liquids that offer potential to be extremely efficient extractants, incorporating high intrinsic concentrations of TOPO .
Conversion of Metal Nanocrystals
- Application Summary : TOPO can be used for the conversion of metal nanocrystals, bulk powders, foils, wires, thin films to metal phosphides .
- Results or Outcomes : The conversion of metal nanocrystals to metal phosphides using TOPO has been successful, but specific quantitative data or statistical analyses are not provided in the available resources .
Synthesis of Cadmium Sulfide Nanorods
- Application Summary : TOPO can act as a solvent and stabilizer for synthesizing cadmium sulfide nanorods from cadmium acetate and sulfur .
- Results or Outcomes : The synthesis of cadmium sulfide nanorods using TOPO has been successful, but specific quantitative data or statistical analyses are not provided in the available resources .
Organic Reactions Solvent
- Application Summary : TOPO can be used as a solvent in organic reaction processes .
- Results or Outcomes : The use of TOPO as a solvent in organic reactions has been successful, but specific quantitative data or statistical analyses are not provided in the available resources .
Extraction and Purification of Rare Earth Elements
- Application Summary : TOPO can be used as an extraction agent for metal ions, and it can be used to separate and purify rare earth elements .
- Results or Outcomes : The extraction and purification of rare earth elements using TOPO has been successful, but specific quantitative data or statistical analyses are not provided in the available resources .
Synthesis of Nanoparticles and Quantum Dots
- Application Summary : TOPO can be used as an auxiliary agent in the synthesis of materials such as nanoparticles and quantum dots .
- Results or Outcomes : The synthesis of nanoparticles and quantum dots using TOPO has been successful, but specific quantitative data or statistical analyses are not provided in the available resources .
Safety And Hazards
TOPO may be harmful if inhaled and may cause burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting . Chronic exposure may cause liver and kidney damage . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and not to ingest or breathe dust .
Propriétés
IUPAC Name |
1-dioctylphosphoryloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51OP/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBHCYHQLYEYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052537 | |
| Record name | Trioctylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
| Record name | Trioctylphosphine oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18395 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trioctylphosphine oxide | |
CAS RN |
78-50-2 | |
| Record name | Trioctylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trioctyl phosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trioctylphosphine oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine oxide, trioctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trioctylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trioctylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIOCTYLPHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXU8U2AM5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



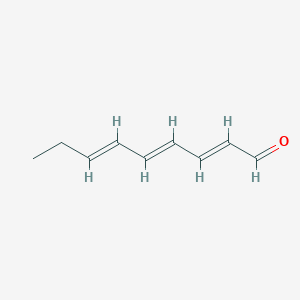
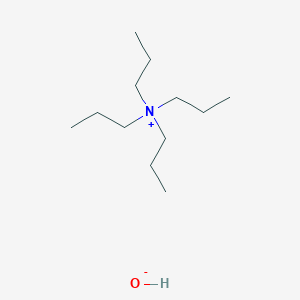
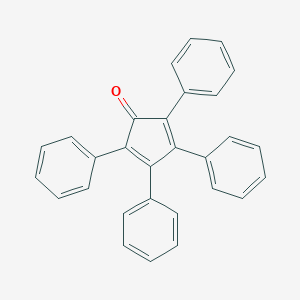
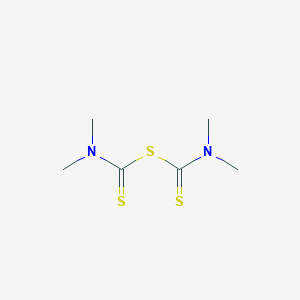


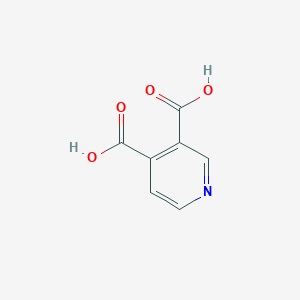



![2-[(Hex-3-yn-1-yl)oxy]oxane](/img/structure/B147520.png)
